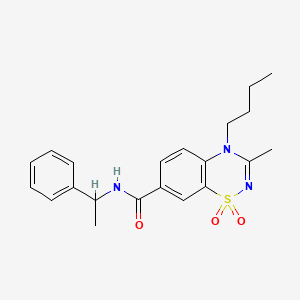
4-butyl-3-methyl-N-(1-phenylethyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butyl-3-methyl-N-(1-phenylethyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a synthetic organic compound belonging to the benzothiadiazine class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry. This particular compound may exhibit unique properties due to its specific structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-3-methyl-N-(1-phenylethyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multi-step organic reactions. The starting materials may include substituted anilines, carboxylic acids, and sulfonamides. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the butyl and methyl groups.
Cyclization reactions: to form the benzothiadiazine ring.
Amidation reactions: to attach the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This may include:
Catalysis: to improve reaction efficiency.
Purification techniques: such as recrystallization or chromatography to obtain high-purity product.
Process optimization: to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
4-butyl-3-methyl-N-(1-phenylethyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through reaction with water.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
4-butyl-3-methyl-N-(1-phenylethyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Biological Studies: Investigation of its effects on biological systems, such as enzyme inhibition or receptor binding.
Industrial Applications: Use as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 4-butyl-3-methyl-N-(1-phenylethyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide would depend on its specific interactions with molecular targets. Possible mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes and preventing their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.
類似化合物との比較
Similar Compounds
Chlorothiazide: A diuretic medication with a similar benzothiadiazine structure.
Hydrochlorothiazide: Another diuretic with structural similarities.
Bendroflumethiazide: A thiazide diuretic with a related chemical structure.
Uniqueness
4-butyl-3-methyl-N-(1-phenylethyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide may be unique due to its specific substituents, which could confer distinct biological activities or chemical properties compared to other benzothiadiazine derivatives.
特性
分子式 |
C21H25N3O3S |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
4-butyl-3-methyl-1,1-dioxo-N-(1-phenylethyl)-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H25N3O3S/c1-4-5-13-24-16(3)23-28(26,27)20-14-18(11-12-19(20)24)21(25)22-15(2)17-9-7-6-8-10-17/h6-12,14-15H,4-5,13H2,1-3H3,(H,22,25) |
InChIキー |
AYXKGLTZZAXNBH-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC(C)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B14969412.png)
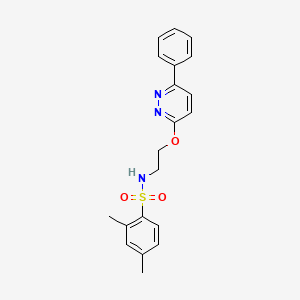
![N-(2-chlorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14969432.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylacetamide](/img/structure/B14969436.png)
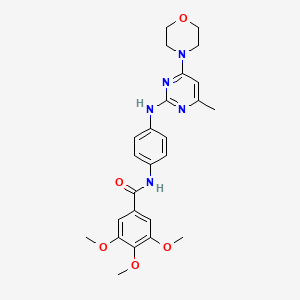
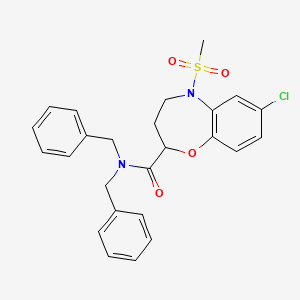
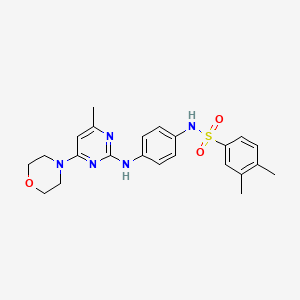
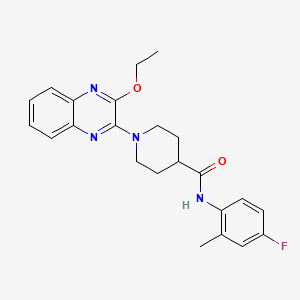
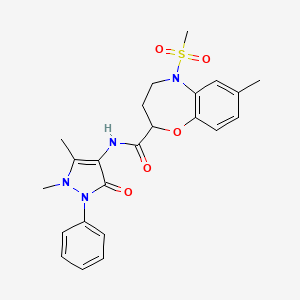
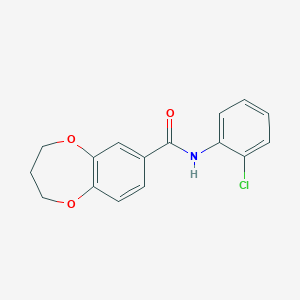

![1,1'-[6-(4-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dibutan-1-one](/img/structure/B14969478.png)
![2'-cyclohexyl-N-(3-methoxypropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14969486.png)
![3-(3-fluorophenyl)-7-(4-(mesitylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14969502.png)
